2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole
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Overview
Description
2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole is a heterocyclic compound that belongs to the thiazolo[3,2-a]benzimidazole family.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .
Mode of Action
It’s worth noting that similar compounds have been found to selectively inhibit mtb over a selected panel of non-tuberculous mycobacteria (ntm) . Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .
Biochemical Pathways
Related compounds have shown to affect the pantothenate synthetase pathway of mtb .
Pharmacokinetics
In silico admet prediction was carried out for similar compounds .
Result of Action
Similar compounds have shown significant activity against mtb h37ra .
Action Environment
It’s worth noting that the synthesis of similar compounds was carried out under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene to yield the desired thiazolo[3,2-a]benzimidazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly as an immunomodulator and an allosteric antagonist of metabotropic glutamate receptor 1.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole: The parent compound with similar biological activities.
3-Methylthiazolo[3,2-a]benzimidazole: A derivative with enhanced antimicrobial properties.
6-Bromo-3-methylthiazolo[3,2-a]benzimidazole: Known for its potent anticancer activity.
Uniqueness
2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole stands out due to its unique combination of biological activities and its potential as a versatile building block in synthetic chemistry. Its ability to act as an immunomodulator and an allosteric antagonist of metabotropic glutamate receptor 1 further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-methyl-1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZLKJGXGZFMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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